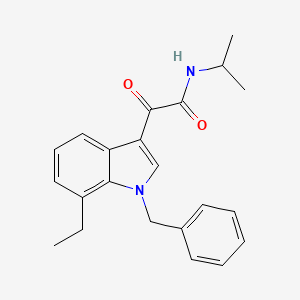![molecular formula C17H15F3N4O5S B11475845 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone](/img/structure/B11475845.png)
2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3-dihydro-1H-benzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a trifluoromethyl group, and a diazeniumdiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, introduction of the trifluoromethyl group, and the final diazeniumdiolate formation. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The diazeniumdiolate moiety is known to release nitric oxide, which can have various physiological effects, including vasodilation and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE: shares similarities with other diazeniumdiolate compounds and benzodiazole derivatives.
Uniqueness
- The presence of the trifluoromethyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.
This detailed article provides a comprehensive overview of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15F3N4O5S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonyl-2H-benzimidazol-1-yl]ethyl]azanium |
InChI |
InChI=1S/C17H15F3N4O5S/c1-29-21-24(26)10-16(25)22-11-23(15-8-3-2-7-14(15)22)30(27,28)13-6-4-5-12(9-13)17(18,19)20/h2-9H,10-11H2,1H3/b24-21- |
InChI Key |
PDGPXQSPJSOFSH-FLFQWRMESA-N |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)\[O-] |
Canonical SMILES |
CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

![3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475797.png)
![2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475798.png)
methanone](/img/structure/B11475801.png)
![7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475803.png)
![3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11475816.png)
![Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475823.png)

![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
![5-Benzyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11475839.png)
